In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile
In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile
CAS Number: 185315-51-9
This technical guide provides a comprehensive overview of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-(5-Chloropyridin-2-yl)acetonitrile
| Property | Value | Reference(s) |
| CAS Number | 185315-51-9 | [3] |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| Physical Form | Solid | - |
| Storage | 2-8°C | [2] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile are not extensively published, a plausible synthetic route can be proposed based on established chemical transformations for analogous compounds.[5] A common approach involves the nucleophilic substitution of a halogenated pyridine derivative with a cyanide salt.
Proposed Synthetic Pathway
A potential synthesis route starts from the commercially available 2-chloro-5-methylpyridine. The methyl group can be halogenated, for instance, via a radical bromination using N-bromosuccinimide (NBS) to yield 2-chloro-5-(bromomethyl)pyridine. This intermediate can then undergo a nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile to afford the final product, 2-(5-Chloropyridin-2-yl)acetonitrile.
Caption: Proposed synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile.
Theoretical Experimental Protocol
Step 1: Synthesis of 2-chloro-5-(bromomethyl)pyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.[5]
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine.
Step 2: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile
-
Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in an anhydrous polar aprotic solvent such as DMSO.
-
Carefully add sodium cyanide (NaCN) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its completion by TLC.[5]
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain 2-(5-Chloropyridin-2-yl)acetonitrile.[5]
Analytical Characterization
The structure and purity of 2-(5-Chloropyridin-2-yl)acetonitrile would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methylene carbon.[6] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (152.58 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and a singlet for the two protons of the methylene group adjacent to the nitrile. The chemical shifts and coupling patterns would be consistent with the substituted pyridine structure.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all seven carbon atoms in the molecule, including the characteristic chemical shift of the nitrile carbon.[7][8]
2.3.2. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of 2-(5-Chloropyridin-2-yl)acetonitrile. A typical mobile phase could consist of a mixture of acetonitrile and water, with or without a buffer, run through a C18 column.[9][10]
Caption: General workflow for HPLC analysis.
Applications in Drug Discovery and Agrochemicals
2-(5-Chloropyridin-2-yl)acetonitrile serves as a versatile building block in the synthesis of more complex molecules with potential biological activity.[1][2] The presence of the chloropyridine and nitrile functionalities allows for a variety of chemical modifications, making it a valuable intermediate in the development of new therapeutic agents and crop protection products.[11]
Role as a Synthetic Intermediate
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The chlorine atom on the pyridine ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. This chemical versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
Potential Biological Activity of Derivatives
While the biological activity of 2-(5-Chloropyridin-2-yl)acetonitrile itself is not well-documented, pyridine and acetonitrile moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][11][12]
Given that many biologically active molecules function by interacting with specific signaling pathways, it is plausible that derivatives of 2-(5-Chloropyridin-2-yl)acetonitrile could be designed to target key cellular processes. For instance, they could potentially act as enzyme inhibitors or receptor modulators.
Caption: Role in the drug discovery process.
Conclusion
2-(5-Chloropyridin-2-yl)acetonitrile is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its straightforward, albeit not formally published, synthesis and the reactivity of its functional groups make it an important tool for medicinal and synthetic chemists. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic and commercial potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(5-Chloropyridin-2-yl)acetonitrile [myskinrecipes.com]
- 3. 2-(5-chloropyridin-2-yl)acetonitrile | 185315-51-9 [chemicalbook.com]
- 4. 2-(5-Chloropyridin-2-yl)acetonitrile [acrospharmatech.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

